Architectural and Physicochemical Profiling of 2-Ethyl-3-(methylthio)phenol: A Technical Monograph
Architectural and Physicochemical Profiling of 2-Ethyl-3-(methylthio)phenol: A Technical Monograph
Executive Summary
2-Ethyl-3-(methylthio)phenol (CAS 2228060-47-5)[1] is a highly specific, sterically encumbered aryl thioether[2]. Characterized by the presence of a hydroxyl group, an ethyl chain, and a methylthio moiety on a single benzene core, this compound represents a unique intersection of flavor chemistry and pharmacological scaffold design. This whitepaper provides a comprehensive, theoretically grounded analysis of its molecular architecture, physicochemical properties, regioselective synthesis, and analytical characterization, designed specifically for researchers and drug development professionals.
Molecular Architecture & Electronic Topology
The structural uniqueness of 2-ethyl-3-(methylthio)phenol lies in its contiguous 1,2,3-substitution pattern. The spatial arrangement creates a highly specific steric and electronic environment that dictates the molecule's reactivity and binding affinity.
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C1 - Hydroxyl Group (-OH): Acts as a strong electron-donating group via resonance (+M effect) while inductively withdrawing (-I). It serves as the primary hydrogen-bond donor.
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C2 - Ethyl Group (-CH2CH3): Provides mild inductive electron donation (+I). More importantly, its position between the hydroxyl and methylthio groups creates significant steric shielding, forcing the adjacent groups into specific rotational conformations to minimize van der Waals clashes.
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C3 - Methylthio Group (-SCH3): A lipophilic moiety that contributes to the compound's metabolic profile. The sulfur atom can expand its valence shell, acting as a site for controlled oxidation (to sulfoxides or sulfones) in biological systems.
Electronic push-pull dynamics and steric interactions on the phenol core.
Physicochemical Profiling
Understanding the physicochemical parameters of the C9H12OS isomer family is critical for predicting its behavior in biological matrices and formulation solvents. The data below is synthesized from analogous structural isomers, such as 3,5-dimethyl-4-(methylthio)phenol[3].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Causality / Derivation |
| Molecular Formula | C9H12OS | Core structure definition[3]. |
| Molecular Weight | 168.26 g/mol | Calculated from atomic mass[3]. |
| Monoisotopic Mass | 168.0608 Da | Critical for high-resolution MS identification[4]. |
| Lipophilicity (XLogP3) | ~2.8 | Driven by the hydrophobic ethyl and methylthio groups, offset slightly by the polar -OH[4]. |
| Topological Polar Surface Area | 45.5 Ų | Ideal for passive membrane permeability in drug design[4]. |
| Organoleptic Profile | Meaty, savory, sulfurous | Characteristic of alkyl-aryl thioethers; highly active at olfactory receptors[5]. |
Regioselective Synthesis Workflow
Direct electrophilic sulfenylation of 2-ethylphenol is unviable, as the strong ortho/para-directing nature of the hydroxyl group would drive substitution to the C4 or C6 positions. To achieve the precise 1,2,3-substitution pattern, a Sandmeyer-type thiolation must be employed, utilizing 3-amino-2-ethylphenol as the starting material.
Protocol: Sandmeyer Thiolation
Rationale: This route leverages a pre-installed amine to dictate absolute regiocontrol, bypassing the electronic preferences of the phenol core.
Step 1: Diazotization
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Dissolve 10 mmol of 3-amino-2-ethylphenol in 20 mL of 6M HCl. Cool to 0 °C in an ice-salt bath.
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Slowly add a solution of 11 mmol NaNO2 in 5 mL of water dropwise, maintaining the temperature strictly below 5 °C.
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Causality: Strict temperature control prevents the premature decomposition of the aliphatic diazonium salt into an undesired phenolic byproduct.
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Self-Validation: Perform a spot test on starch-iodide paper. A rapid blue-black color change confirms the presence of excess nitrous acid, validating the complete consumption of the starting amine.
Step 2: Single-Electron Transfer (SET) Thiolation 3. Prepare a solution of 15 mmol sodium methanethiolate (NaSMe) in 10 mL of water. Add 0.5 mmol of copper powder. 4. Slowly add the cold diazonium solution to the NaSMe mixture at room temperature. Heat to 60 °C and stir for 2 hours.
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Causality: The copper powder acts as a crucial SET catalyst, reducing the diazonium salt to a highly reactive aryl radical, which subsequently couples with the methanethiolate anion.
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Self-Validation: Spot the reaction mixture onto filter paper treated with alkaline 2-naphthol. The absence of a red azo dye confirms the complete decomposition of the diazonium intermediate.
Step 3: Isolation 5. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1).
Regioselective synthesis pathway via Sandmeyer-type single-electron transfer.
Analytical Characterization & Validation
To ensure compound integrity and purity, a robust LC-MS/MS protocol is required.
Protocol: LC-MS/MS Quantification
Step 1: Matrix Preparation
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Dissolve the purified compound in LC-MS grade methanol (1 mg/mL).
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Spike the sample with 10 µg/mL of an isotopically labeled internal standard (e.g., Phenol-d5).
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Causality: The internal standard creates a self-validating system by correcting for matrix effects and variations in ionization efficiency, ensuring absolute quantitative accuracy.
Step 2: Chromatographic Separation
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Column: C18 Reverse-Phase (50 x 2.1 mm, 1.8 µm particle size).
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Mobile Phase: Gradient of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).
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Causality: Formic acid is strictly selected over phosphoric acid. While phosphoric acid is common in UV-HPLC, it causes severe ion suppression and source fouling in mass spectrometry. Formic acid provides the necessary protonation for ESI+ while remaining fully volatile[6].
Step 3: Mass Spectrometry Detection
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Mode: Electrospray Ionization (ESI) in positive ion mode.
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Target m/z: Monitor the [M+H]+ adduct at m/z 169.068 and [M+Na]+ at 191.050[7].
LC-MS/MS analytical workflow highlighting the necessity of volatile modifiers.
Industrial & Pharmacological Applications
Flavor and Fragrance Engineering
Alkyl-substituted methylthio phenols are highly prized in the food and beverage industry. Compounds like 2-(methylthio)phenol are known to impart deep, savory, meaty, and roasted notes, mimicking complex Maillard reaction products[5]. The addition of the ethyl group in 2-ethyl-3-(methylthio)phenol alters the volatility and receptor binding affinity, extending the flavor release profile in high-fat matrices like snack foods and soups.
Pharmacological Scaffold Potential
In drug discovery, the thioether moiety serves as a strategic metabolic liability. Cytochrome P450 enzymes readily oxidize the methylthio group to a sulfoxide, and subsequently to a sulfone. This predictable metabolic pathway allows medicinal chemists to design "soft drugs"—compounds that exert a localized therapeutic effect before being rapidly deactivated and cleared via oxidation, thereby minimizing systemic toxicity. Furthermore, the electron-rich phenol core acts as a potent scavenger of reactive oxygen species (ROS), offering secondary antioxidant benefits.
References
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Showing Compound 2-(Methylthio)phenol (FDB021197) - FooDB. FooDB. Available at: [Link]
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Phenol, 3,5-dimethyl-4-(methylthio)- - Substance Details - SRS | US - EPA. U.S. Environmental Protection Agency. Available at: [Link]
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Phenol, 3,5-dimethyl-4-(methylthio)- | C9H12OS | CID - PubChem. National Institutes of Health. Available at: [Link]
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4-(Methylthio)-3,5-xylenol - SIELC Technologies. SIELC Technologies. Available at:[Link]
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1-methoxy-4-[(methylthio)methyl]benzene - PubChemLite. Université du Luxembourg. Available at: [Link]
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